Azadirachtol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

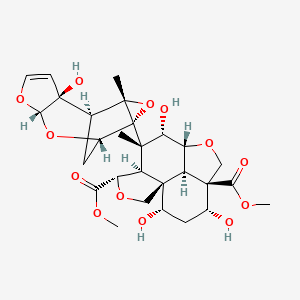

Azadirachtol is a natural product found in Azadirachta indica with data available.

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Structural Studies

- Azadirachtol, a natural product derived from the neem tree, has been a subject of extensive research due to its intriguing chemical structure and synthesis challenges. It took 18 years to solve its molecular structure and an additional 22 years to achieve its synthesis, highlighting its complexity and the interest it garners in the scientific community (Veitch, Boyer, & Ley, 2008).

2. Biological Properties and Insecticidal Effects

- Research over the past 30 years has extensively documented azadirachtol's potent insecticidal properties, including its strong antifeedant and insect growth regulatory effects. Although its effects at the cellular level remain unclear, it's particularly effective against Lepidoptera species (Mordue & Blackwell, 1993).

3. Effects on the Central Nervous System

- Studies have shown that azadirachtol can modulate cholinergic miniature excitatory postsynaptic current and calcium currents in the central nervous system of insects, indicating its potential in neurobiological research. This modulation plays a critical role in neural activity and is a key aspect of its insecticidal properties (Qiao et al., 2014).

4. Apoptotic Effects in Insect Cells

- Azadirachtol has been observed to induce apoptosis in insect cells, particularly in the midgut of larvae. This apoptosis activation leads to structural alterations that affect the digestion and absorption of nutrients, thereby inhibiting larval growth (Shu et al., 2018).

5. Pharmacoinformatics and Therapeutic Potentials

- Azadirachtol's physicochemical, druggable, and pharmacological properties have been explored, underscoring its therapeutic potentials. Studies also highlight its low toxicity in vertebrates, making it a promising candidate for further medicinal research (Loganathan et al., 2021).

6. Interaction with Cell Signaling Pathways

- Research indicates that azadirachtol can interact with cell signaling pathways in insects, inducing autophagy and apoptosis. This interaction disrupts survival signaling and triggers cytochrome c release, which are important for understanding its comprehensive biological impacts (Shao et al., 2016).

Eigenschaften

Produktname |

Azadirachtol |

|---|---|

Molekularformel |

C28H36O13 |

Molekulargewicht |

580.6 g/mol |

IUPAC-Name |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,12,14-trihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |

InChI |

InChI=1S/C28H36O13/c1-23(28-14-7-11(24(28,2)41-28)27(34)5-6-37-22(27)40-14)17-16(20(32)35-3)39-9-25(17)12(29)8-13(30)26(21(33)36-4)10-38-15(18(25)26)19(23)31/h5-6,11-19,22,29-31,34H,7-10H2,1-4H3/t11-,12+,13-,14+,15-,16+,17+,18-,19-,22+,23+,24+,25-,26+,27+,28+/m1/s1 |

InChI-Schlüssel |

KPVJTWLSYIGGCU-KZBRQISASA-N |

Isomerische SMILES |

C[C@]12[C@H]3C[C@@H]([C@]1(O2)[C@]4([C@@H]5[C@H](OC[C@@]56[C@H](C[C@H]([C@@]7([C@@H]6[C@H]([C@H]4O)OC7)C(=O)OC)O)O)C(=O)OC)C)O[C@H]8[C@@]3(C=CO8)O |

Kanonische SMILES |

CC12C3CC(C1(O2)C4(C5C(OCC56C(CC(C7(C6C(C4O)OC7)C(=O)OC)O)O)C(=O)OC)C)OC8C3(C=CO8)O |

Synonyme |

azadirachtol dimethyl (-)-(2aR,3R,4R,4aS,5R,7aS,8R,10S,10aR)-3,8,10-trihydroxy-4-((2R,6R)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo(6.3.1.0(2,6)0(9,11)dodec-3-en-9-yl)-4-methylperhydroisobenzofurano(5,4,3a-cd)isobenzofuran-5,10a-diacetate) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

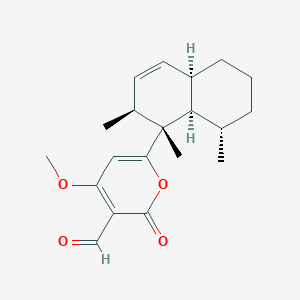

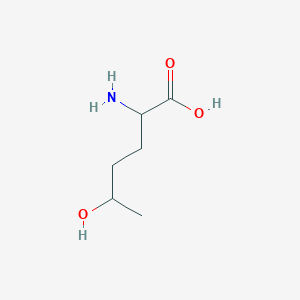

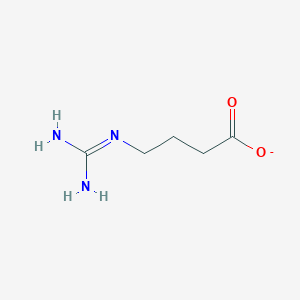

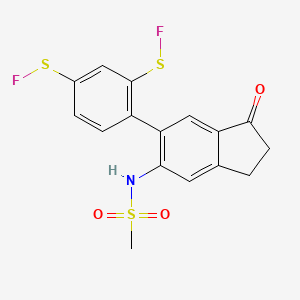

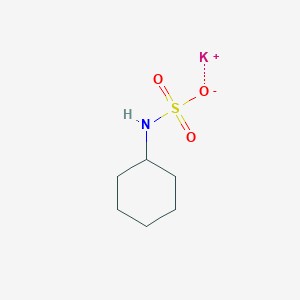

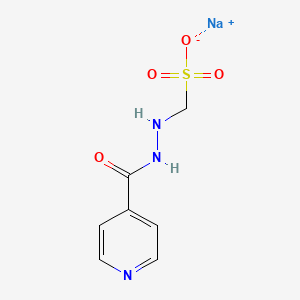

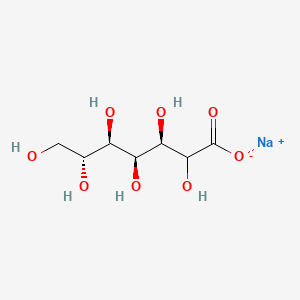

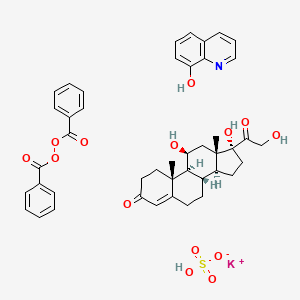

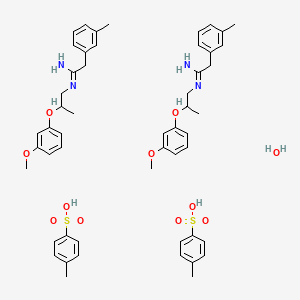

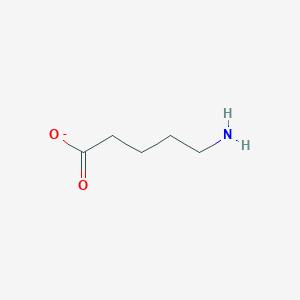

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)

![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)

![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)